molecular formula C19H16N4O3S B2611497 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 919847-34-0

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2611497
CAS No.: 919847-34-0
M. Wt: 380.42
InChI Key: KEHPQIKZEVCDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The structure is further modified with an isoxazole-5-carboxamide moiety linked to a pyridin-2-ylmethyl group. The benzothiazole and isoxazole motifs are critical for molecular recognition and binding affinity, as evidenced by structure-activity relationship (SAR) studies on similar compounds .

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-6-7-14(25-2)16-17(12)27-19(22-16)23(11-13-5-3-4-9-20-13)18(24)15-8-10-21-26-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHPQIKZEVCDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide typically involves multi-step organic synthesis. The process may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy and methyl groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Synthesis of the isoxazole ring: This can be done through cycloaddition reactions involving nitrile oxides and alkynes.

    Coupling of the pyridinyl group: This step may involve nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.

    Materials Science: It could be used in the development of organic semiconductors or other advanced materials.

Biology

    Drug Discovery: The compound may be screened for biological activity against various targets, such as enzymes or receptors.

    Biochemical Probes: It could be used to study biological pathways or protein interactions.

Medicine

    Diagnostics: Use in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: As an intermediate in the synthesis of other valuable compounds.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, nucleic acids, or other biomolecules, modulating their activity. This interaction could involve binding to active sites, altering protein conformation, or affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide)

ML293 shares the 4-methoxy-7-methylbenzo[d]thiazol-2-yl core with the target compound but replaces the isoxazole-5-carboxamide group with an isonicotinamide (4-pyridylcarboxamide) moiety. Key comparative insights include:

  • Potency and Selectivity : ML293 exhibits potent activity at the human M4 receptor (EC50 = 1.3 µM) with a 14.6-fold leftward shift in agonist concentration-response curves. It shows high selectivity over other muscarinic and nicotinic acetylcholine receptor subtypes .
  • Pharmacokinetics : ML293 demonstrates favorable brain penetration (brain:plasma ratio = 0.85) and low systemic clearance (11.6 mL/min/kg in rats), making it a viable candidate for central nervous system (CNS) targets .
Parameter Target Compound ML293
Core Structure Benzothiazole Benzothiazole
Substituent at Position 2 Isoxazole-5-carboxamide 4-Pyridylcarboxamide
M4 Receptor EC50 Not reported 1.3 µM
Brain Penetrance (B:P Ratio) Not reported 0.85

N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides

These analogs, such as ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates, share a thiazole core but lack the benzothiazole scaffold. SAR studies reveal:

  • Synthetic Flexibility : The thiazole carboxamides are synthesized via coupling with amines, enabling diverse modifications at the 5-position .

Benzothiazole Replacements and Amide Modifications

  • Benzothiazole Replacement : Substituting benzothiazole with thiazolo[5,4-b]pyridine (compound 50) abolished M4 activity, emphasizing the necessity of the benzothiazole scaffold .

Pharmacological and Structural Insights

  • Benzothiazole Core : Essential for receptor engagement; methylation and methoxy substitution enhance lipophilicity and metabolic stability .
  • Isoxazole vs. Pyridylcarboxamide : Isoxazole’s smaller size and electron-deficient nature may reduce off-target interactions compared to pyridylcarboxamide, though this requires empirical validation.
  • Brain Exposure : The pyridin-2-ylmethyl group in the target compound could enhance blood-brain barrier penetration, akin to ML293’s properties .

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis routes, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzothiazole moiety
  • A pyridine ring
  • An isoxazole carboxamide group

The molecular formula is C22H23N3O2SC_{22}H_{23}N_3O_2S with a molecular weight of approximately 395.52 g/mol. The presence of heteroatoms and aromatic systems contributes to its unique interactions within biological systems.

1. Antitumor Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values below those of standard chemotherapeutic agents like doxorubicin .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µg/mL)Activity Type
Compound 11.61 ± 1.92Anticancer
Compound 21.98 ± 1.22Anticancer
Compound 3<10Cytotoxic

2. Anticonvulsant Activity

The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure disorders. SAR analyses indicate that modifications in the thiazole and pyridine rings enhance anticonvulsant activity, highlighting the importance of specific substituents on the phenyl groups .

3. Modulation of Acetylcholine Receptors

This compound has been identified as a positive allosteric modulator of muscarinic acetylcholine receptors, which are critical in various neurological functions. This modulation could have implications for treating cognitive disorders and enhancing memory function.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Anticancer Efficacy :
    • A series of thiazole-integrated compounds were synthesized and tested against human cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity, with some achieving IC50 values lower than standard treatments .
  • Neuropharmacological Assessment :
    • Research involving animal models demonstrated that compounds with similar functionalities could reduce seizure frequency, suggesting potential therapeutic applications in epilepsy management.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Core : Cyclization reactions using o-amino thiophenol.
  • Methoxylation and Methylation : Introduction of methoxy and methyl groups using methyl iodide and sodium methoxide.
  • Formation of Isoxazole and Carboxamide Groups : Utilizing appropriate reagents for cyclization and amidation reactions.

Q & A

Q. Analytical techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in analogous thiazole-isoxazole derivatives .

Basic: How is the purity and stability of this compound assessed under various storage conditions?

Answer:

  • Purity assessment :
    • HPLC : Reverse-phase chromatography with UV detection quantifies impurities (<1% threshold) .
    • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content .
  • Stability studies :
    • Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures under controlled heating .
    • Accelerated degradation : Exposure to acidic/basic hydrolysis, UV light, and humidity to identify labile functional groups (e.g., carboxamide) .

Advanced: What strategies optimize the regioselective synthesis of the pyridinylmethyl and benzo[d]thiazolyl moieties?

Answer:
Regioselectivity challenges arise from competing nucleophilic sites on the pyridine and benzo[d]thiazole rings. Key strategies include:

  • Protecting groups : Temporarily block reactive sites (e.g., 4-methoxy on benzo[d]thiazole) to direct coupling to the 2-position .
  • Catalytic systems : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise aryl-aryl bond formation .
  • Solvent effects : Use of DMF for enhanced solubility of intermediates, reducing steric hindrance .

Advanced: How can researchers resolve discrepancies in reported biological activity data across assays?

Answer: Contradictory results (e.g., variable anticancer efficacy) require:

  • Assay standardization :
    • Cell line validation : Ensure consistent genetic backgrounds (e.g., MCF-7 vs. HeLa) and passage numbers .
    • Dosage calibration : Normalize to molar concentrations rather than mass/volume .
  • Compound integrity checks :
    • Stability under assay conditions : Pre-test compound degradation in cell culture media .
    • Metabolite profiling : LC-MS to identify active/inactive metabolites .

Advanced: What approaches elucidate the binding mechanism of this compound with biological targets?

Answer:

  • Computational docking : Molecular dynamics simulations predict interactions with receptors (e.g., M4 muscarinic receptors, based on structural analogs) .
  • Biophysical assays :
    • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to purified targets .
    • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d) and stoichiometry .
  • Mutagenesis studies : Introduce point mutations in suspected binding pockets (e.g., receptor tyrosine kinases) to validate interaction sites .

Advanced: How can structural ambiguities in crystalline forms be resolved?

Answer:

  • Polymorph screening : Use solvent/antisolvent crystallization to isolate distinct crystalline phases .
  • Single-crystal X-ray diffraction : Resolves atomic-level packing arrangements and hydrogen-bonding networks .
  • Powder X-ray Diffraction (PXRD) : Differentiates between amorphous and crystalline impurities .

Advanced: What methodologies address low yields in large-scale synthesis?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) enhance turnover numbers .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress for real-time adjustments .

Advanced: How to design derivatives with enhanced pharmacokinetic properties?

Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility .
  • Metabolic stability : Fluorine substitution at vulnerable positions (e.g., para to methoxy) blocks cytochrome P450 oxidation .
  • Prodrug strategies : Mask carboxamide as ester derivatives for improved membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.